alpha-D-Glucopyranoside, 2-(chloromethyl)phenyl
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Overview
Description
Alpha-D-Glucopyranoside, 2-(chloromethyl)phenyl: is a chemical compound that belongs to the class of glucopyranosides It is characterized by the presence of a glucopyranoside moiety attached to a phenyl ring substituted with a chloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Glucopyranoside, 2-(chloromethyl)phenyl typically involves the glycosylation of a phenyl derivative with a glucopyranoside donor. One common method is the use of a glucopyranosyl halide in the presence of a Lewis acid catalyst to facilitate the glycosylation reaction. The reaction conditions often include anhydrous solvents and low temperatures to ensure high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation processes using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Purification steps such as crystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Alpha-D-Glucopyranoside, 2-(chloromethyl)phenyl can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation Reactions: The phenyl ring can be oxidized to introduce additional functional groups, enhancing the compound’s reactivity.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions often involve polar aprotic solvents and mild temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed:
- Substitution reactions yield various substituted derivatives depending on the nucleophile used.
- Oxidation reactions can produce phenolic or quinone derivatives.
- Reduction reactions result in the formation of methyl-substituted glucopyranosides.
Scientific Research Applications
Alpha-D-Glucopyranoside, 2-(chloromethyl)phenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a precursor for the preparation of glycosylated compounds.
Biology: The compound is studied for its potential role in carbohydrate recognition and binding studies.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of glycosylated drugs.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of alpha-D-Glucopyranoside, 2-(chloromethyl)phenyl involves its interaction with specific molecular targets. The glucopyranoside moiety can bind to carbohydrate-binding proteins, influencing various biological pathways. The chloromethyl group may participate in covalent modifications of target molecules, altering their activity and function.
Comparison with Similar Compounds
Methyl alpha-D-glucopyranoside: A methylated derivative with similar structural features but lacking the chloromethyl group.
Phenyl beta-D-glucopyranoside: A phenyl-substituted glucopyranoside with a different anomeric configuration.
Allyl alpha-D-glucopyranoside: An allyl-substituted glucopyranoside with distinct reactivity.
Uniqueness: Alpha-D-Glucopyranoside, 2-(chloromethyl)phenyl is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for covalent modifications. This feature sets it apart from other glucopyranosides and enhances its utility in various applications.
Properties
CAS No. |
143836-15-1 |
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Molecular Formula |
C13H17ClO6 |
Molecular Weight |
304.72 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[2-(chloromethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H17ClO6/c14-5-7-3-1-2-4-8(7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-4,9-13,15-18H,5-6H2/t9-,10-,11+,12-,13+/m1/s1 |
InChI Key |
BWIHMLIDOLJQJX-LBELIVKGSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CCl)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
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